molecular formula C15H16O2 B14518870 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl- CAS No. 62411-63-6

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl-

Cat. No.: B14518870
CAS No.: 62411-63-6
M. Wt: 228.29 g/mol
InChI Key: WXYFAZSGVXELTR-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl- is an organic compound characterized by a cyclohexadienone core substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2,4-dimethylcyclohexanone.

    Condensation Reaction: A condensation reaction is carried out between 4-methoxybenzaldehyde and 2,4-dimethylcyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired cyclohexadienone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol structure.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl- has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,5,6-trimethyl-
  • 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl-

Uniqueness

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-4,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

62411-63-6

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C15H16O2/c1-11-4-9-14(16)15(2,10-11)12-5-7-13(17-3)8-6-12/h4-10H,1-3H3

InChI Key

WXYFAZSGVXELTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)C=C1)(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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